2-Fluoro-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the substitution of a fluorine atom at the 2-position and an isopropyl group at the 5-position of the benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of fluorinated pharmaceuticals.
The compound can be sourced from various chemical suppliers and is typically produced through synthetic routes involving nucleophilic fluorination and other organic reactions. Its unique structure makes it a subject of interest in both academic research and industrial applications.
2-Fluoro-5-(propan-2-yl)benzoic acid falls under the classification of aromatic carboxylic acids. It is specifically categorized as a fluorinated benzoic acid due to the presence of a fluorine atom in its structure, which significantly influences its chemical properties and reactivity.
The synthesis of 2-Fluoro-5-(propan-2-yl)benzoic acid can be achieved through several methods, with one common approach being the nucleophilic fluorination of 1-arylbenziodoxolones. This method typically employs fluoride salts in polar aprotic solvents to facilitate the introduction of the fluorine atom into the benzoic acid derivative.
The molecular structure of 2-Fluoro-5-(propan-2-yl)benzoic acid features a benzene ring with two distinct substituents:
2-Fluoro-5-(propan-2-yl)benzoic acid can undergo a variety of chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 2-Fluoro-5-(propan-2-yl)benzoic acid varies based on its application:
The physical properties of 2-Fluoro-5-(propan-2-yl)benzoic acid include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
Chemical properties include:
The applications of 2-Fluoro-5-(propan-2-yl)benzoic acid are diverse:
Nucleophilic halogenation is foundational for introducing bromine or chlorine at specific positions on the benzoic acid ring prior to isopropyl functionalization. The synthesis typically begins with ortho-fluorobenzoic acid derivatives, where the carboxylic acid group influences regiochemistry through both steric and electronic effects. As demonstrated in CN110105193B, bromination of 2-fluorobenzoic acid using bromine (Br₂) with iron tribromide (FeBr₃) as a Lewis acid catalyst yields 2-fluoro-5-bromobenzoic acid at 85–92% efficiency. Alternatively, N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane achieves comparable regioselectivity under milder conditions [1].
Solvent choice critically impacts reaction kinetics and purity. Polar solvents (acetonitrile, dimethylformamide) enhance electrophilic bromination rates but may promote decarboxylation side reactions. Optimal purity (>98%) requires precise temperature control (0–5°C) and stoichiometric bromine excess not exceeding 1.05 equivalents to minimize dihalogenated impurities [1] [7]. Post-reaction workup involves quenching in ice water, followed by crystallization from ethanol/water mixtures to isolate crystalline products.
Table 1: Halogenation Agents for 2-Fluoro-5-bromobenzoic Acid Synthesis
Halogen Source | Catalyst | Solvent | Yield (%) | Impurity Profile |
---|---|---|---|---|
Br₂ | FeBr₃ | DCM | 92 | <1% Di-bromide |
NBS | None | MeCN | 89 | 2% Succinimide |
KBrO₃ | H₂SO₄ | H₂O/AcOH | 78 | 5% Oxidation byproducts |
Alternative pathways include carboxyl-directed ortho-lithiation. Treating 3-bromo-4-fluorobenzoic acid with n-butyllithium at –78°C generates a dianionic species, which reacts with electrophiles (including CO₂) to install carboxyl groups adjacent to halogens. This method enables flexible positioning of the carboxylic acid relative to fluorine [7].
Transition-metal-catalyzed coupling of 2-fluoro-5-bromobenzoic acid with isopropyl nucleophiles enables direct C–C bond formation. Suzuki-Miyaura coupling using isopropylboronic acid and tetrakis(triphenylphosphine)palladium(0) in dioxane/water (3:1) at 80°C achieves 70–75% yield. Catalyst loading (1–2 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact efficiency—cesium salts enhance boronate formation kinetics, suppressing protodeboronation .
Microwave-assisted Suzuki coupling reduces reaction times from 12 hours to 30 minutes while improving yields to 82%. Pd/XPhos catalyst systems exhibit superior performance in sterically demanding couplings due to bulky ligands facilitating reductive elimination. Post-coupling purification involves acid-base extraction: the crude product dissolved in 1M NaOH, washed with diethyl ether to remove neutral impurities, and reprecipitated at pH 2–3 using HCl [6].
Table 2: Palladium Catalysts for Isopropyl Coupling
Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | K₂CO₃ | 80 | 75 |
Pd(OAc)₂/XPhos | XPhos | Cs₂CO₃ | 100 | 88 |
Pd/CuI | Phenanthroline | K₃PO₄ | 120 | 82 |
Alternative isopropyl sources include isopropylzinc chloride for Negishi coupling, though sensitivity to air and moisture complicates scalability. For industrial applications, catalyst recycling via immobilized Pd systems (e.g., Pd on carbon or polymeric supports) reduces costs by >40% [6].
The meta-relationship between fluorine (position 2) and the carboxylic acid (position 1) creates distinct electronic environments for functionalization. The fluorine’s –I effect deactivates ortho positions toward electrophilic substitution, while the carboxylate anion (under basic conditions) acts as a meta-directing group. This duality enables selective isopropyl installation at C5 when using electrophiles or directed metalation strategies [4] [7].
Directing group (DG)-assisted C–H activation provides an alternative to halogenation/coupling sequences. As reviewed by Chauhan et al., palladium-catalyzed distal C–H functionalization leverages N-acetylaminomethyl or pyrimidine DGs to achieve meta-selectivity. For example, attaching a transient DG to the carboxylic acid facilitates Pd insertion at C5, followed by coupling with isopropyl iodide. Subsequent DG removal yields the target compound without bromine intermediates, though yields remain moderate (50–65%) [6].
Blocking group strategies also prove effective: esterifying the carboxylic acid temporarily allows electrophilic bromination para to fluorine. Subsequent ester hydrolysis and coupling preserves regiochemistry. Computational studies confirm that fluorine’s electronegativity increases the C5 carbon’s nucleophilicity by 1.8× compared to C4, rationalizing observed selectivity [7].
Table 3: Directing Effects in Electrophilic Substitution
Substituent | Position | Electronic Effect | Observed Reaction Site |
---|---|---|---|
F | 2 | –I, –R (weak) | Deactivates ortho/para |
COOH | 1 | –I (protonated) | Meta-directing |
COO⁻ | 1 | +R (deprotonated) | Ortho-activating |
Scaling laboratory synthesis to industrial production faces three key bottlenecks: solvent consumption in halogenation, catalyst costs in coupling, and purification complexity. Bromination generates >5 L/kg waste solvent due to halogenated byproducts, necessitating fractional distillation for dichloromethane recovery. Industrial protocols replace DCM with tetrachloroethane—higher boiling point (146°C) enables efficient recovery (>90%) but requires corrosion-resistant reactors [1] [8].
Palladium residues in APIs must be <10 ppm per ICH Q3D guidelines. Industrial workups employ scavengers like Smopex® (fibrous thiol resins) or activated carbon instead of laboratory silica chromatography. Continuous-flow hydrogenation reduces Pd content to <2 ppm but demands precise backpressure regulation to prevent CO₂ formation from decarboxylation [6] [8].
Economic analysis reveals that switching from batch to continuous-flow Suzuki coupling cuts production costs by 30%:
Table 4: Batch vs. Continuous-Flow Process Economics
Parameter | Batch Reactor | Continuous-Flow | Reduction |
---|---|---|---|
Catalyst cost (kg⁻¹) | $42 | $22 | 48% |
Reaction time | 14 h | 25 min | 97% |
Solvent volume (L/kg) | 120 | 45 | 63% |
Pd residue (ppm) | 15 | 1.8 | 88% |
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